![molecular formula C11H11Br2N3O B1435160 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-51-0](/img/structure/B1435160.png)
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring containing an oxygen atom . The 3 and 4 positions of the core are substituted with bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atoms and the tetrahydro-2H-pyran-2-yl group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The bromine atoms could potentially be replaced in a substitution reaction, and the tetrahydro-2H-pyran-2-yl group could undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atoms would likely make the compound relatively heavy and possibly volatile . The tetrahydro-2H-pyran-2-yl group could potentially make the compound more soluble in certain solvents .Scientific Research Applications
Synthesis of Tetrahydropyranylated Products
The compound can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst, which is a method used in protecting alcohols during chemical synthesis .
Synthesis of Tetrahydropyran Derivatives
It may also be involved in the synthesis of tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid, which are important intermediates in organic synthesis .
DNA Research
Another potential application could be in DNA research, where related compounds are used to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis of Brominated Triazoles
The compound might be used in the synthesis of brominated triazoles, which are useful in various chemical research applications due to their diverse biological activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRJXRWMLNLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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